molecular formula C5H4F3NS B8521150 3,4,4-Trifluoro-3-butenyl thiocyanate CAS No. 565418-57-7

3,4,4-Trifluoro-3-butenyl thiocyanate

Cat. No.: B8521150
CAS No.: 565418-57-7
M. Wt: 167.15 g/mol
InChI Key: MAXODDCVGFVSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trifluoro-3-butenyl thiocyanate (CAS: 565418-57-7) is a fluorinated organosulfur compound with the molecular formula C₅H₄F₃NS and a molecular weight of 167.15 g/mol . Its structure features a thiocyanate (-SCN) group attached to a trifluorinated butenyl chain, which confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine atoms. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-bromo-1,1,2-trifluoro-1-butene with ammonium thiocyanate, yielding intermediates like 3,4,4-trifluoro-3-butenyl dithiocarbamate, which are further processed into halogenated thiazoles .

The compound’s fluorinated backbone enhances its stability and reactivity in synthetic applications, particularly in agrochemical and pharmaceutical intermediates. Its InChIKey (MAXODDCVGFVSDL-UHFFFAOYSA-N) reflects its stereochemical uniqueness .

Properties

CAS No.

565418-57-7

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

3,4,4-trifluorobut-3-enyl thiocyanate

InChI

InChI=1S/C5H4F3NS/c6-4(5(7)8)1-2-10-3-9/h1-2H2

InChI Key

MAXODDCVGFVSDL-UHFFFAOYSA-N

Canonical SMILES

C(CSC#N)C(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Size and Complexity : The fluorinated compound is significantly smaller (MW: 167.15) compared to aromatic thiocyanates like 7h (MW: 547.65) or bis-pyridone probes, reflecting differences in synthetic accessibility and volatility .
  • Fluorination Effects: The trifluoroalkenyl chain in this compound enhances electrophilicity, making it more reactive in SN2 reactions compared to non-fluorinated analogs .
  • Functional Group Diversity : Aromatic thiocyanates (e.g., 7h , 7j ) prioritize π-π interactions and hydrogen bonding, whereas the fluorinated derivative relies on halogen and sulfur-based reactivity .

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